N-[4-[2-(6-phenylpyrimidin-4-yl)sulfanylpropanoyl]phenyl]acetamide -

N-[4-[2-(6-phenylpyrimidin-4-yl)sulfanylpropanoyl]phenyl]acetamide

Catalog Number: EVT-4586468
CAS Number:
Molecular Formula: C21H19N3O2S
Molecular Weight: 377.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)sulfonyl]phenyl}acetamide)copper(II)

Compound Description: This copper(II) complex incorporates N4-acetylsulfadiazine (N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide) as a ligand. While N4-acetylsulfadiazine itself doesn't exhibit antibacterial activity, this complex demonstrates moderate growth inhibition against various bacteria in vitro [].

Relevance: This compound shares a core structure with N-(4-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}phenyl)acetamide, featuring a pyrimidine ring linked to a phenyl acetamide moiety. The presence of the copper(II) ion and the sulfonyl group distinguishes this compound, potentially influencing its biological activity compared to N-(4-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}phenyl)acetamide.

4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol (1) and N-(4-((4-hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide (2)

Compound Description: These compounds were investigated using DFT calculations to understand how substituting the amino group in compound 1 with an N-phenylacetamide group in compound 2 affects its physical properties. The study revealed that this substitution significantly alters the compound's aromatic character, dipole moment, and other properties. []

Relevance: Both compounds share a common diazenylphenol core structure, and compound 2 specifically features an N-phenylacetamide moiety, directly relating it to N-(4-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}phenyl)acetamide. This comparison highlights the influence of different substituents on a molecule's characteristics.

Compound Description: These novel captopril derivatives were designed and evaluated for their in vitro antioxidant and anticoagulant activities. Compound 4 exhibited significant radical scavenging activity in DPPH and H2O2 assays, while compound 3 showed promising anticoagulant activity by prolonging clotting time. []

Relevance: While these compounds belong to a different chemical class than N-(4-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}phenyl)acetamide, the study highlights the importance of exploring diverse chemical structures for desired biological activities. The presence of a substituted thio group in these compounds, compared to the thioether linkage in N-(4-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}phenyl)acetamide, demonstrates a modification strategy for modulating biological effects.

N-(2-Thiol-ethyl)-2-{2-[N'-(2,6-dichlorophenyl) amino]phenyl} acetamide

Compound Description: This non-steroidal anti-inflammatory compound was studied in a rat model of cerebral ischemia-reperfusion injury. The compound exhibited a neuroprotective effect by reducing pro-inflammatory cytokine levels (IFN-γ, TNF-α, IL-1β, IL-6, IL-18) and caspase-3 activity while increasing the anti-inflammatory cytokine IL-10. []

Relevance: This compound shares the phenylacetamide core with N-(4-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}phenyl)acetamide, demonstrating a common structural motif. The research emphasizes the potential of molecules containing this motif to modulate inflammatory responses.

N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide

Compound Description: This antiviral molecule was characterized using vibrational spectroscopy and computational methods (DFT). The study elucidated its structure, including its hydrogen-bonding interactions, and investigated its pharmacokinetic properties through computational analysis. []

Relevance: This compound shows substantial structural similarity to N-(4-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}phenyl)acetamide. Both molecules share a pyrimidine ring connected via a thioether linkage to a substituted phenylacetamide. This highlights a class of compounds with potential antiviral activity.

N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline (B1) and N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide (B8)

Compound Description: These benzimidazole derivatives were investigated for their ability to mitigate morphine-induced paradoxical pain (thermal hyperalgesia and mechanical allodynia) in mice. Both compounds effectively attenuated these pain symptoms, possibly by reducing spinal cord TNF-α expression. []

Relevance: While these compounds are structurally distinct from N-(4-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}phenyl)acetamide, their therapeutic potential in managing pain highlights the importance of exploring various chemical scaffolds for pain relief and inflammation modulation.

Compound Description: This series of compounds, synthesized from isonicotinohydrazide and pyrimidine scaffolds, were designed and screened for antitubercular, antimalarial, and antiprotozoal activities. The study emphasized the potential of these compounds as novel therapeutic agents for infectious diseases. []

Relevance: This class of compounds shares a structural resemblance to N-(4-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}phenyl)acetamide, primarily due to the presence of a substituted pyrimidine ring. The variation in the substituents and the linker groups demonstrates a strategy for optimizing biological activity within a specific chemical scaffold.

N-[4-(2-Propyn-1-yloxy)phenyl]acetamide

Compound Description: This compound was synthesized through a two-step process involving N-acetylation of 4-aminophenol followed by reaction with propargyl bromide. The crystal structure revealed a planar conformation with a dihedral angle between the acetamide and propyn-1-yloxy substituents and the benzene ring. []

Relevance: While this compound shares the phenylacetamide core structure with N-(4-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}phenyl)acetamide, it lacks the pyrimidine ring and thioether linkage. This comparison highlights the structural diversity possible within a broader class of compounds containing the phenylacetamide motif.

N-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}acetamide

Compound Description: The crystal structure of this compound revealed a distorted tetrahedral geometry around the sulfur atom and a dihedral angle between the two aromatic rings. The molecule forms centrosymmetric dimers through pairwise hydrogen bonding. []

Relevance: This compound shares the phenylacetamide core with N-(4-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}phenyl)acetamide, but differs significantly in the presence of a sulfamoyl group. Comparing these structures underscores the role of different functional groups in influencing a molecule's three-dimensional shape and potential interactions.

N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335)

Compound Description: CHMFL-FLT3-335 is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) mutants. It exhibits significant antiproliferative activity against FLT3-ITD-positive acute myeloid leukemia cell lines and primary patient cells. []

Relevance: This compound shares a key structural feature with N-(4-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}phenyl)acetamide: a pyrimidine ring connected to a substituted phenylacetamide group. Although the linker group and the other substituents differ, the presence of these common elements suggests potential for shared biological activity or target affinity.

N-(4-(4-chlorophenyl)-6-(3,4- dimethylphenyl)pyrimidin-2-yl)-4-(2,6-diphenyl-4-thioxo-2H-1,3,5-oxadiazin-3(4H)-yl)benzenesulfonamide

Compound Description: This compound was synthesized from 4-amino-N-[4-(4-chloro-phenyl)-6-(3,4-dimethyl-phenyl)-pyrimidin-2- yl]- benzensulfonamide and evaluated for its antibacterial and antifungal activities. []

Relevance: This compound shares a structural similarity with N-(4-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}phenyl)acetamide, featuring a substituted pyrimidine ring. Despite differences in the linker and other substituents, their common elements suggest they might belong to a similar chemical class with potential biological activity.

2-(4-Phenyl-6-p-Tolylpyrimidin-2-ylthio)-N- (4-substituted phenyl)acetamide derivatives (4a-o)

Compound Description: This series of compounds, synthesized from 4-phenyl-6-p-tolylpyrimidine-2-thiol and 2-chloro-N-substituted phenylacetamides, was evaluated for antioxidant activity using the DPPH radical scavenging method. Compounds 4-h and 4-o exhibited good antioxidant activity. []

Relevance: These compounds are structurally analogous to N-(4-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}phenyl)acetamide. They share a pyrimidine ring connected through a thioether linkage to a substituted phenylacetamide moiety. This structural similarity, despite variations in substituents, suggests a shared chemical class with potential for antioxidant properties.

4-(2-Nitrobenzylideneamino)Phenyl Acetamide Schiff Base

Compound Description: This Schiff base compound was studied using DFT calculations to determine its molecular structure and infrared spectrum. The calculations revealed the most stable configuration and provided insights into its vibrational properties. []

N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazoline-2-yl)thio)acetamide compounds (6a–o)

Compound Description: This series of 5-arylidene-2-thioxothiazolidinone compounds was synthesized and evaluated for their cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells. The compounds demonstrated mild to moderate cytotoxic activity. []

Relevance: Though structurally different from N-(4-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}phenyl)acetamide, these compounds highlight the importance of exploring different heterocyclic scaffolds for potential anticancer activity. They showcase the diversity of chemical structures that can exhibit biological activity.

(Z)-4-((2-((2-Aminophenyl)disulfanyl)phenylimino)(phenyl)methyl)-3-methyl-1-phenyl-1H-Pyrazol-5-ol

Compound Description: This novel dithio Schiff base ligand was synthesized and characterized using spectroscopic and X-ray diffraction studies. The research focused on understanding the compound's structure and potential for biological activity due to its unique dithio Schiff base framework. []

Relevance: While this compound differs significantly from N-(4-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}phenyl)acetamide in its core structure, it showcases a distinct chemical class with potential biological applications. The research emphasizes the importance of exploring structurally diverse compounds for novel therapeutic targets.

2-Amino-N-[4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-acetamide (OSU-03012)

Compound Description: OSU-03012 is a phosphoinositide-dependent protein kinase-1 (PDK-1) inhibitor that inhibits the oncogenic transcription factor Y-box binding protein-1 (YB-1), ultimately leading to reduced EGFR expression and growth inhibition of basal-like breast cancer cells in vitro and in vivo. []

Relevance: While structurally distinct from N-(4-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}phenyl)acetamide, OSU-03012's mechanism of action, specifically its role in inhibiting YB-1 and EGFR, highlights a potential therapeutic target related to cancer and possibly inflammation. This connection stems from the potential involvement of inflammatory processes in cancer development and progression.

Compound Description: Levosimendan, a drug used for acute decompensated heart failure, along with its metabolites, OR-1896 and OR-1855, were investigated for their cardiovascular effects in rats. The study demonstrated that levosimendan and OR-1896 induce vasodilation and positive inotropic effects through different mechanisms compared to traditional agents like dobutamine and milrinone. []

Relevance: Although structurally dissimilar from N-(4-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}phenyl)acetamide, this research emphasizes the significance of exploring various chemical structures and their mechanisms of action for specific therapeutic applications. This is particularly relevant for cardiovascular diseases, which often share a complex interplay of inflammatory and physiological processes.

1-Phenyl-4-substituted Phthalazine Derivatives

Compound Description: This study focused on synthesizing and evaluating 1-phenyl-4-substituted phthalazine derivatives for their antitumor activity. Notably, N -(4-methoxyphenyl)-2-((4-phenylphthalazin-1- yl)thio)acetamide (5f) and N -(3-chloro-4-fluorophenyl)-2-(4-(4-phenylphthalazin-1-yl)piperazin-1-yl)acetamide (8c) displayed potent antitumor activities against human esophageal cancer cells. []

Relevance: This research highlights the importance of exploring diverse chemical scaffolds for anticancer activity, even if they are structurally distinct from N-(4-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}phenyl)acetamide. The identification of potent antitumor agents within the 1-phenyl-4-substituted phthalazine derivative class emphasizes the need for broad chemical diversity in drug discovery efforts.

Compound Description: These novel naphtho-furan derivatives were synthesized and characterized for their antimicrobial activity. The study found that they exhibited good antibacterial and antifungal activity, highlighting their potential as novel antimicrobial agents. []

Relevance: While structurally distinct from N-(4-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}phenyl)acetamide, these compounds demonstrate the importance of exploring diverse heterocyclic scaffolds for antimicrobial activity. This emphasizes the broad range of chemical structures that can possess such biological activities.

N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide hybrids (SD-1-17)

Compound Description: This study focused on developing molecular hybrids of N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide as multifunctional agents for Alzheimer's disease. Compounds SD-4 and SD-6 demonstrated promising multi-target activity against hAChE, hBChE, hBACE-1, and Aβ aggregation, suggesting their potential as therapeutic candidates for AD. []

Relevance: Although structurally distinct from N-(4-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}phenyl)acetamide, this research highlights the potential of developing hybrid molecules with multi-target activity for complex diseases like Alzheimer's disease, which shares a connection with inflammation. Targeting multiple pathways involved in disease pathogenesis is a promising strategy for developing more effective therapeutics.

2-{[5-(4-Chloro­phen­oxy­meth­yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfan­yl}-N-(4-nitro­phen­yl)acetamide

Compound Description: This compound's crystal structure was analyzed, revealing an 'extended' conformation with specific dihedral angles between its rings. The crystal packing involved N—H⋯N and C—H⋯O hydrogen bonds. []

Relevance: Although structurally different from N-(4-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}phenyl)acetamide, this research underscores the importance of understanding the three-dimensional structure and intermolecular interactions of compounds for potential drug design and development. Knowledge of these structural features can inform the optimization of drug candidates for improved activity and pharmacological properties.

N-(4-(6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene-2-yl)phenyl)acetamide

Compound Description: This compound, synthesized through a one-pot reaction involving trans-2-benzoyl-3-(4-nitrophenyl)aziridine, 4-acetamidobenzaldehyde, and ammonium acetate, exhibits interesting photochromic behavior in both solid and solution states. []

Relevance: While structurally distinct from N-(4-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}phenyl)acetamide, this compound highlights the diverse properties and potential applications of organic compounds. This research emphasizes the importance of exploring and understanding the unique characteristics of different chemical scaffolds.

4-[2,3-Dibromo-3-(4-bromophenyl)propanoyl]-2-phenyl-1,2,3-oxadiazol-2-ium-5-olate

Compound Description: This compound's crystal structure was analyzed, revealing a disordered structure over two positions. The analysis provided insights into its bond lengths, angles, and intermolecular interactions. []

Relevance: Although structurally distinct from N-(4-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}phenyl)acetamide, this research demonstrates the importance of structural analysis in understanding the properties of compounds. This knowledge is crucial for rational drug design and development.

3,4-bis(acetyloxy)-N-{4-[(6-methoxy-4- pyrimidinyl)aminosulfonyl]phenyl}benzamide

Compound Description: This compound, synthesized through a multi-step process, was analyzed using X-ray diffraction to determine its crystal structure. The study provided insights into its bond lengths, angles, and molecular packing. []

Relevance: This compound shares a structural similarity with N-(4-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}phenyl)acetamide, featuring a pyrimidine ring connected to a substituted phenyl group. Although the linker and other substituents differ, the presence of these common elements suggests a potential for shared chemical properties or biological activity.

N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin- 1-ylsulfonyl)phenyl)acetamide

Compound Description: This sulfonamide derivative, prepared from 2-(4-acetamidophenylsulfonamido)propanoic acid and dicyclohexylcarbodiimide, was analyzed using X-ray diffraction. The study focused on its structural features, including bond lengths, angles, and intermolecular interactions. [, ]

Relevance: This compound shares the phenylacetamide core structure with N-(4-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}phenyl)acetamide, highlighting a common structural motif. The research emphasizes the importance of structural analysis in understanding the properties of sulfonamide derivatives, a class of compounds with diverse biological activities, including antibacterial and anti-inflammatory effects.

(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide hydrochloride (SSR240612)

Compound Description: SSR240612 is a potent and selective non-peptide bradykinin B1 receptor antagonist. It demonstrates efficacy in various in vivo models of inflammation and pain, including paw edema, ear edema, and thermal hyperalgesia. [, ]

Relevance: While structurally distinct from N-(4-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}phenyl)acetamide, SSR240612's potent anti-inflammatory and analgesic effects highlight the therapeutic potential of targeting bradykinin receptors, specifically the B1 receptor, which is implicated in various inflammatory conditions.

N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide

Compound Description: This compound's crystal structure analysis revealed a dihedral angle between the two benzene rings, and intramolecular hydrogen bonds were identified. []

Relevance: This compound shares the phenylacetamide moiety with N-(4-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}phenyl)acetamide, demonstrating a common structural feature. This highlights the presence of this specific moiety in various chemical scaffolds, potentially influencing their physicochemical properties.

N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide

Compound Description: This compound's crystal structure analysis revealed a chair conformation of the cyclohexyl ring and the presence of intermolecular hydrogen bonds. []

Relevance: This compound, while sharing the phenylacetamide moiety with N-(4-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}phenyl)acetamide, differs significantly in the presence of the cyclohexylsulfamoyl group. This comparison emphasizes the diversity of substituents and their potential influence on molecular conformation and interactions.

N-[4-(Dicyanomethylazo)phenyl]-2-saccharin-2-ylacetamide

Compound Description: This compound served as a versatile precursor for synthesizing various pyridazine and pyrimidine derivatives. Some of these derivatives were screened for their biological activity. [, ]

Relevance: This research highlights the utility of N-[4-(dicyanomethylazo)phenyl]-2-saccharin-2-ylacetamide as a starting material for synthesizing a diverse range of heterocyclic compounds, including pyridazines and pyrimidines, which are structurally related to N-(4-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}phenyl)acetamide. The study emphasizes the importance of synthetic strategies for generating libraries of compounds for biological screening and drug discovery.

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide

Compound Description: This compound's crystal structure was analyzed, revealing a nearly planar 2,3-dihydro-1H-pyrazole ring and the presence of both intramolecular and intermolecular hydrogen bonds. []

Relevance: Although structurally different from N-(4-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}phenyl)acetamide, this research demonstrates the importance of crystal structure analysis in understanding the conformational preferences and intermolecular interactions of compounds. This knowledge can be valuable for drug design and development.

2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide

Compound Description: This compound, obtained as a by-product in a synthesis of 2-chloromethyl-1-methylbenzimidazole, was analyzed using X-ray diffraction. The structural analysis provided insights into its bond lengths, angles, and intermolecular interactions. []

Relevance: Although structurally distinct from N-(4-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}phenyl)acetamide, this research highlights the serendipitous discovery of novel compounds with potential biological activities. It underscores the importance of characterizing and investigating the properties of unexpected products in chemical synthesis.

Compound Description: These six new hydrazone compounds were synthesized and evaluated for their antibacterial and antifungal activity. Some of them showed good growth inhibition against Bacillus subtilis and Aspergillus niger. []

Relevance: While structurally distinct from N-(4-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}phenyl)acetamide, this research highlights the exploration of diverse chemical scaffolds, specifically hydrazones, for their potential as antimicrobial agents. It emphasizes the importance of exploring various chemical structures for developing new therapeutics against infectious diseases.

6-chloro-2-(ethylamino)-4-methyl-4-phenyl-4H-3,1 benzoxazine (etifoxine)

Compound Description: Etifoxine, a drug with anxiolytic and anticonvulsant properties, was synthesized using a multi-step process involving [14C]-labeled carbon dioxide. The synthesis and characterization of this compound were described. []

Relevance: Although structurally distinct from N-(4-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}phenyl)acetamide, etifoxine's therapeutic use as an anxiolytic and anticonvulsant highlights the diverse pharmacological activities of organic compounds.

Properties

Product Name

N-[4-[2-(6-phenylpyrimidin-4-yl)sulfanylpropanoyl]phenyl]acetamide

IUPAC Name

N-[4-[2-(6-phenylpyrimidin-4-yl)sulfanylpropanoyl]phenyl]acetamide

Molecular Formula

C21H19N3O2S

Molecular Weight

377.5 g/mol

InChI

InChI=1S/C21H19N3O2S/c1-14(21(26)17-8-10-18(11-9-17)24-15(2)25)27-20-12-19(22-13-23-20)16-6-4-3-5-7-16/h3-14H,1-2H3,(H,24,25)

InChI Key

YGUXKOPLZOKITK-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC=C(C=C1)NC(=O)C)SC2=NC=NC(=C2)C3=CC=CC=C3

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)NC(=O)C)SC2=NC=NC(=C2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.